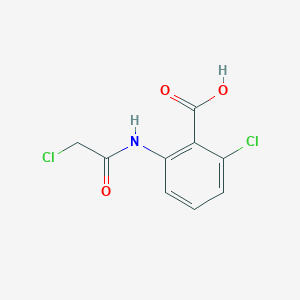
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine: is an organic compound with the molecular formula C11H17NO This compound features a furan ring substituted with a 2-methylcyclopropyl group and an ethan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylcyclopropyl Group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base.
Attachment of the Ethan-1-Amine Chain: The final step involves the reaction of the substituted furan with an appropriate amine precursor under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives and secondary amines.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: It has potential as a scaffold for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activities.
Mécanisme D'action
The mechanism of action of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)methanamine
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)propane-1-amine
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)butane-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the furan ring.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
- Biological Activities: The differences in structure can lead to variations in biological activities, making each compound unique in its potential applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N-methyl-2-[5-(2-methylcyclopropyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-7-10(8)11-4-3-9(13-11)5-6-12-2/h3-4,8,10,12H,5-7H2,1-2H3 |
Clé InChI |
GDCHJHNLMINPDT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=CC=C(O2)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)




![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)





![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)


